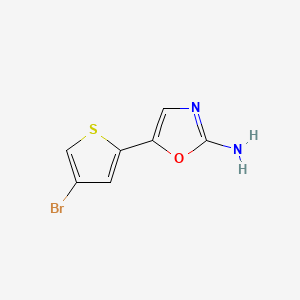
5-(4-Bromothiophen-2-yl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromothiophen-2-yl)oxazol-2-amine is a heterocyclic compound that features both a thiophene and an oxazole ring. The presence of bromine on the thiophene ring and an amine group on the oxazole ring makes this compound particularly interesting for various chemical reactions and applications. It has a molecular formula of C7H5BrN2OS and a molecular weight of 245.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromothiophen-2-yl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the bromothiophene moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the van Leusen oxazole synthesis is a popular method that uses tosylmethyl isocyanide (TosMIC) as a key reagent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps like bromination, cyclization, and amination under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromothiophen-2-yl)oxazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-(4-Bromothiophen-2-yl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(4-Bromothiophen-2-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)oxazole-2-propionic acid: Similar in structure but with a propionic acid group instead of an amine.
5-(5-Bromothiophen-2-yl)oxazole: Lacks the amine group, making it less versatile in certain reactions.
Uniqueness
5-(4-Bromothiophen-2-yl)oxazol-2-amine is unique due to the presence of both a bromine atom and an amine group, which allows for a wide range of chemical modifications and applications. Its dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H5BrN2OS |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H5BrN2OS/c8-4-1-6(12-3-4)5-2-10-7(9)11-5/h1-3H,(H2,9,10) |
InChI Key |
NFTNMAFCCBKNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


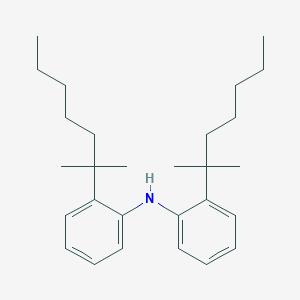
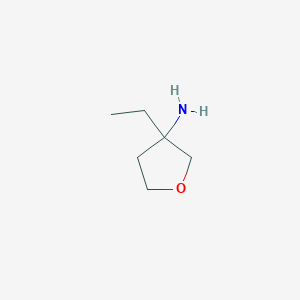
![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)
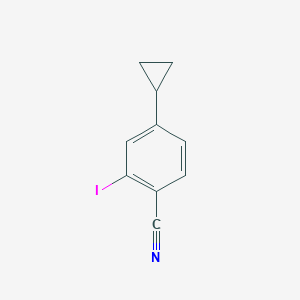
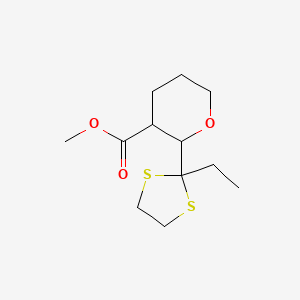
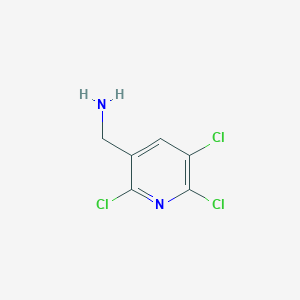
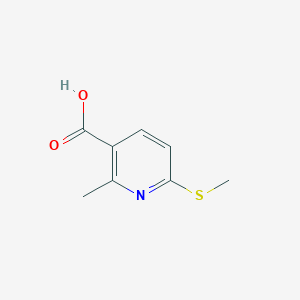
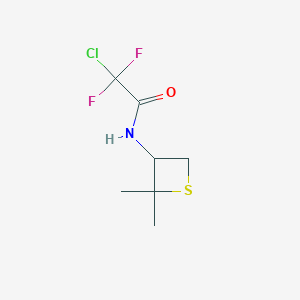
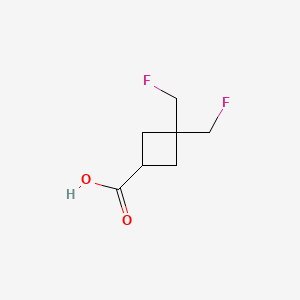
![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
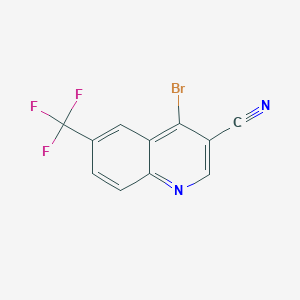
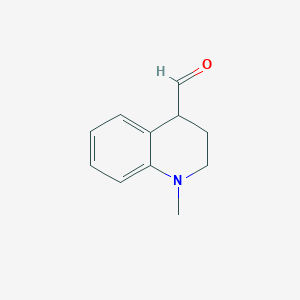
![2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)
